Miripla

描述

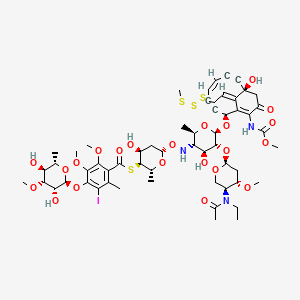

Miripla, known by its trade name this compound, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is utilized in transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

作用机制

Target of Action

Miriplatin, a lipophilic platinum complex, primarily targets the mitochondria . This is distinct from most platinum agents, which typically target DNA . In the mitochondria, Miriplatin interacts with proteins POLG and TFAM , which are involved in mitochondrial DNA (mtDNA) replication .

Mode of Action

Miriplatin is taken up by cells and targets the mitochondria . It enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these proteins . This interaction blocks mtDNA replication . Additionally, Miriplatin can intercalate into the DNA of cancer cells, forming platinum-DNA adducts .

Biochemical Pathways

The degradation of POLG and TFAM initiated by Miriplatin blocks mtDNA replication . This triggers the PINK1-Parkin axis , inducing mitophagy . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. This process is crucial for maintaining cellular homeostasis.

Pharmacokinetics

Miriplatin is selectively delivered to the liver, where it gradually releases platinum and radioactive components into systemic circulation . These components are then excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to reduction in renal clearance .

Result of Action

The action of Miriplatin leads to a decrease in cell viability and induces apoptosis . The combination of Miriplatin and radiation has been shown to have synergistic anti-tumor activity on hepatocellular carcinoma (HCC) cells through PUMA-mediated apoptosis and cell cycle arrest .

Action Environment

The level of caveolin-1 (Cav-1) determines the entry rate and switch of entry pathways of Miriplatin, indicating a novel role of Cav-1 in nanoparticle entry . After endosome-lysosome processing, Miriplatin is released in an unchanged metabolite form . This suggests that the cellular environment and specific proteins like Cav-1 can influence the action, efficacy, and stability of Miriplatin.

生化分析

Biochemical Properties

Miriplatin is a platinum (II) complex-based anti-neoplastic agent with increased lipophilicity than its family members cisplatin and carboplatin . Due to its insolubility in water, miriplatin and lipiodol suspension is the sole formulation of miriplatin approved in Japan to treat hepatocellular carcinoma by transcatheter arterial chemoembolization .

Cellular Effects

Miriplatin has been shown to have anti-tumor activity on hepatocellular carcinoma (HCC) cells. It has been found to decrease cell viability dose-dependently and induce apoptosis . The combination of miriplatin and radiation has been shown to decrease cell viability synergistically in HCC cell lines, inducing cleaved PARP expression and causing sub-G1, G2/M, and S phase cell arrest .

Molecular Mechanism

The molecular mechanism of miriplatin involves the formation of platinum-DNA adducts, which leads to massive apoptosis . The combination of miriplatin and radiation has been shown to induce the expression of p53 up-regulated modulator of apoptosis (PUMA), leading to increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of miriplatin over time in laboratory settings have not been extensively studied. It has been observed that miriplatin shows a more sustained release than cisplatin .

Transport and Distribution

Miriplatin is selectively delivered to the liver, where it has a long retention time in lesions after transarterial chemoembolization . This selective delivery and retention make it particularly effective for the treatment of hepatocellular carcinoma.

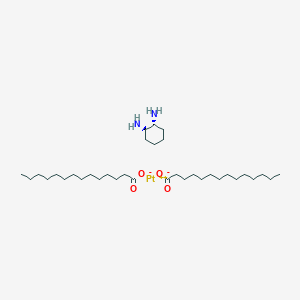

准备方法

Miripla is synthesized through a series of chemical reactions involving platinum complexes. One common method involves reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine]platinum(II) with silver nitrate to form a platinum complex, which is then reacted with myristic acid to produce miriplatin . Industrial production methods often involve lyophilization, where miriplatin is prepared in a tert-butyl alcohol-ethanol-water ternary system and vacuum dried to ensure uniform particle size distribution .

化学反应分析

Miripla undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can undergo substitution reactions where its ligands are replaced by other molecules. For example, it can react with chloride ions to form dichloro complexes.

Oxidation and Reduction: As a platinum complex, miriplatin can participate in redox reactions, although these are less common in its therapeutic use.

Common reagents used in these reactions include silver nitrate, myristic acid, and various solvents like ethanol and chloroform. The major products formed from these reactions are typically platinum-DNA adducts, which are crucial for its anticancer activity .

科学研究应用

Miripla has several scientific research applications, particularly in the fields of medicine and oncology:

Cancer Treatment: this compound is primarily used in the treatment of hepatocellular carcinoma through TACE.

Combination Therapy: Research has explored the use of miriplatin in combination with other treatments, such as radiation therapy, to enhance its anticancer effects.

Pharmacokinetics Studies: Studies have been conducted to understand the pharmacokinetics and biodistribution of miriplatin, helping to optimize its therapeutic use.

相似化合物的比较

Miripla is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, and oxaliplatin. Compared to these compounds, miriplatin has increased lipophilicity, allowing for better retention in tumor tissues and reduced systemic toxicity . Similar compounds include:

Cisplatin: A widely used platinum-based chemotherapy drug with broad anticancer activity but higher systemic toxicity.

Carboplatin: Similar to cisplatin but with a different side effect profile, often used in patients who cannot tolerate cisplatin.

This compound’s unique lipophilic properties and selective uptake by liver tumors distinguish it from these other platinum-based drugs, making it a valuable option for treating hepatocellular carcinoma .

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141977-79-9 | |

| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MIRIPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)